
Phenyl 3-ethoxy-3-iminopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-ethoxy-3-iminopropionate is a chemical compound that has gained attention in recent years due to its potential application in scientific research. This compound belongs to the class of iminopropionates and is known for its ability to interact with the central nervous system.
Mécanisme D'action
The mechanism of action of phenyl 3-ethoxy-3-iminopropionate is not fully understood. However, it is believed to interact with certain receptors in the brain, including the GABA-A receptor. This interaction can lead to changes in the activity of neurotransmitters, which can affect behavior and cognitive function.
Effets Biochimiques Et Physiologiques
Phenyl 3-ethoxy-3-iminopropionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to decrease the activity of certain enzymes, including acetylcholinesterase. These effects can lead to changes in behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phenyl 3-ethoxy-3-iminopropionate in lab experiments is its ability to interact with specific receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological disorders. However, there are also limitations to its use. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
Orientations Futures
There are a number of future directions for research on phenyl 3-ethoxy-3-iminopropionate. One potential area of research is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is in the development of new drugs that target specific receptors in the brain. Additionally, there is potential for the use of phenyl 3-ethoxy-3-iminopropionate in the study of addiction and substance abuse disorders.
Méthodes De Synthèse
Phenyl 3-ethoxy-3-iminopropionate can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-ethoxypropionitrile with phenylmagnesium bromide, which leads to the formation of 3-phenylpropanenitrile. This compound is then hydrolyzed with hydrochloric acid to produce 3-phenylpropanoic acid. The final step involves the reaction of 3-phenylpropanoic acid with ethyl chloroformate and ammonia, which leads to the formation of phenyl 3-ethoxy-3-iminopropionate.
Applications De Recherche Scientifique
Phenyl 3-ethoxy-3-iminopropionate has potential application in scientific research. One of the primary uses of this compound is in the study of the central nervous system. It has been shown to interact with certain receptors in the brain, which can lead to changes in behavior and cognitive function. This makes it a valuable tool for studying the mechanisms of various neurological disorders.
Propriétés
Numéro CAS |
19282-87-2 |
|---|---|
Nom du produit |
Phenyl 3-ethoxy-3-iminopropionate |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
Clé InChI |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
SMILES canonique |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Autres numéros CAS |
19282-87-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



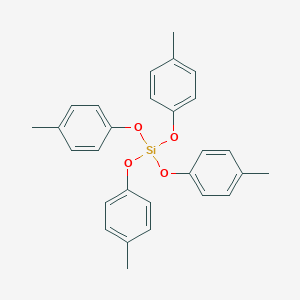


![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)

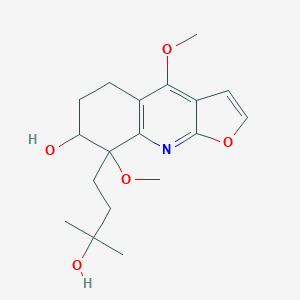

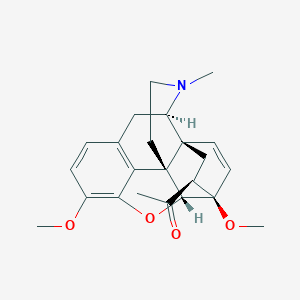
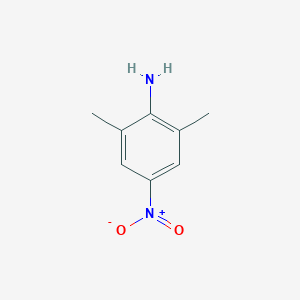
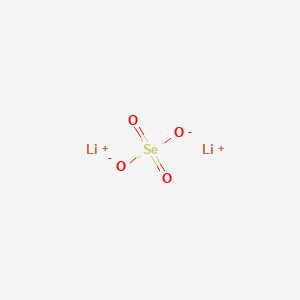
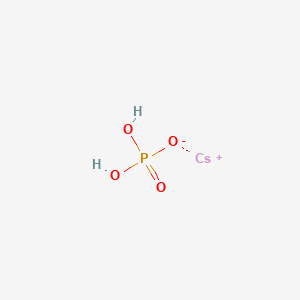
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
